molecular formula C13H19NO2 B033471 Mexiletine acetate CAS No. 91452-27-6

Mexiletine acetate

Cat. No. B033471
CAS RN: 91452-27-6
M. Wt: 221.29 g/mol
InChI Key: DNSFMKGQWLZMOJ-UHFFFAOYSA-N
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Description

Mexiletine is a medication used to treat abnormal heart rhythms, chronic pain, and some causes of muscle stiffness . It works as a non-selective voltage-gated sodium channel blocker and belongs to the Class IB group of anti-arrhythmic medications . It is available only with a doctor’s prescription .


Molecular Structure Analysis

Mexiletine acetate has the molecular formula C13H19NO2 and a molecular weight of 221.2955 . The IUPAC name is (RS)-1-(2,6-dimethylphenoxy)propan-2-amine OR 2-(2-aminopropoxy)-1,3-dimethylbenzene .


Chemical Reactions Analysis

Mexiletine, like lidocaine, inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . It achieves this reduced sodium current by inhibiting sodium channels .


Physical And Chemical Properties Analysis

Mexiletine is a small molecule with a chemical formula of C11H17NO . It has a weight average of 179.2588 and a monoisotopic weight of 179.131014171 .

Scientific Research Applications

  • Neuroprotection and Vasospasm Treatment : Mexiletine can partially reverse spastic constriction in rabbits after subarachnoid hemorrhage, suggesting potential benefits in limiting cerebral vasospasm (Caner et al., 2000).

  • Arrhythmia Management : It's primarily used for treating ventricular arrhythmias, demonstrating effectiveness in conditions like myotonic syndromes, neuropathic pain, and potassium-aggravated myotonia (Gualdani et al., 2015).

  • Pain Management in Diabetic Neuropathy : Mexiletine, in a dosage of 675 mg daily, can reduce pain caused by diabetic neuropathy, with a rapid onset effect (Oskarsson et al., 1997).

  • Neuropathic Pain Treatment : Spinal mexiletine reduces somatosensory transmission in nerve-injured rats, contributing to its clinical efficacy in treating neuropathic pain states (Chapman et al., 1998).

  • Cardiac Arrhythmias : It's effective in preventing ventricular tachycardia in approximately 20% of patients, suppressing 60 to 80% of spontaneous ventricular arrhythmias (Manolis et al., 1990).

  • Pharmacokinetics and Monitoring : Methods to measure plasma mexiletine levels are crucial for the treatment of serious ventricular arrhythmias (Minnigh et al., 1994).

  • Molecular Interactions and Drug Design : Theoretical studies focus on mexiletine's interaction with cationic and anionic receptor sites, which are crucial for understanding its pharmacodynamics (Remko et al., 1999).

Safety And Hazards

Mexiletine is generally safe but can cause side effects such as abdominal pain, chest discomfort, drowsiness, headache, and nausea . It may also cause serious side effects such as seizures and liver dysfunction . Mexiletine may increase the chance of having arrhythmias (irregular heartbeats) and has not been proven to help people without life-threatening arrhythmias to live longer .

properties

IUPAC Name

N-[1-(2,6-dimethylphenoxy)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-9-6-5-7-10(2)13(9)16-8-11(3)14-12(4)15/h5-7,11H,8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSFMKGQWLZMOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340814
Record name Mexiletine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mexiletine acetate

CAS RN

91452-27-6
Record name Mexiletine acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Cc1cccc(C)c1OCC(C)[NH3+]
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Synthesis routes and methods II

Procedure details

Acetyl chloride (99 ml, 1.39 mol, 1.5 eq) was added to a stirred suspension of mexiletine hydrochloride (200 g, 0.927 mol), ethyl acetate (750 ml), and 5N sodium hydroxide (750 ml) over a period of 35 minutes while keeping the temperature at ≤10° C. After the addition was complete, the reaction was allowed to stir for 45 minutes at 15-20° C. The mixture was then added to water (1 1) and the ethyl acetate layer separated. The aqueous layer was washed with ethyl acetate (2×300 ml) and the combined ethyl acetate layers were washed with saturated aqueous sodium bicarbonate until the washings were no longer acidic. The ethyl acetate solution was then washed with brine, dried over MgSO4, and concentrated to give N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide (197 g, 96% yield, mp 85-85.8° C.).
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Synthesis routes and methods III

Procedure details

In Step 1, 2-(2,6-dimethylphenoxy)-1-methyl-ethylamine (mexiletine) is converted to mexiletine acetamide. Mexiletine is treated with an acetylating agent, such as an acetyl chloride or acetic anhydride, in the presence of concentrated aqueous alkali and an organic solvent, e.g., ethyl acetate. The reaction temperature is maintained at about 0°-25° C., preferably below 10° C., for about 10 minutes to 3 hours, preferably about 35 minutes. Following completion of the reaction, the resulting N-[2-(2,6-dimethylphenoxy)-1-methylethyl]-acetamide is isolated by conventional techniques, and used as such in Step 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Remko, BM Rode - Journal of Molecular Structure: THEOCHEM, 1999 - Elsevier
… Na + and K + ions in the vicinity of an H-bond produce large perturbations in the proton transfer potential of the charged mexiletine–acetate system. The presence of these cations on the …
Number of citations: 1 www.sciencedirect.com
M Remko, M Smieško, A Beňová - Il Farmaco, 1999 - Elsevier
… In order to study the influence of the surrounding medium on the stability of the mexiletine–acetate complex 1 (Table 2) we also investigated the environmental effects. The calculations …
Number of citations: 6 www.sciencedirect.com
VE Efeovbokhan, D Akinneye, AO Ayeni, JA Omoleye… - Data in Brief, 2020 - Elsevier
More than 1.3 billion tons, a third of the total food produced, is wasted annually, and it has been predicted to increase in the coming years. Food waste significantly contributes to …
Number of citations: 8 www.sciencedirect.com
M Remko - IDrugs, 1999 - researchgate.net
… Na" and K' ions in the vicinity of an H-bond produce large perturbations in the proton transfer potential of the charged mexiletine-acetate system. Similar effect is produced by a solvating …
Number of citations: 3 www.researchgate.net

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